molecular formula C19H18ClN3O4S B11409454 N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B11409454
M. Wt: 419.9 g/mol
InChI Key: DOCUPHGFPKIUCH-UHFFFAOYSA-N
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Description

“N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl group: This step often involves nucleophilic substitution reactions.

    Sulfonylation: The ethane sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

    Furan-2-yl methylation:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-5-CHLORO-2-(METHANESULFONYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE
  • N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the furan-2-yl methyl group, in particular, may influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C19H18ClN3O4S

Molecular Weight

419.9 g/mol

IUPAC Name

N-benzyl-5-chloro-2-ethylsulfonyl-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H18ClN3O4S/c1-2-28(25,26)19-21-11-16(20)17(22-19)18(24)23(13-15-9-6-10-27-15)12-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3

InChI Key

DOCUPHGFPKIUCH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CO3)Cl

Origin of Product

United States

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